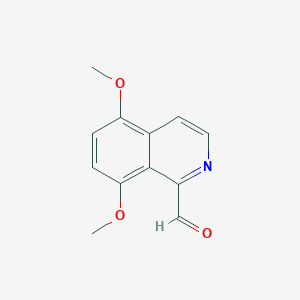
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene is a highly chlorinated derivative of anthracene Anthracene itself is a solid polycyclic aromatic hydrocarbon derived from coal tar
Méthodes De Préparation
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be synthesized through the photochlorination of 1,2,3,4,5,6,7,8-octamethylanthracene. This process involves exposing 1,2,3,4,5,6,7,8-octamethylanthracene to chlorine gas under ultraviolet light, leading to the substitution of hydrogen atoms with chlorine atoms . The reaction conditions typically include a controlled environment to prevent over-chlorination and ensure the desired product is obtained.
Analyse Des Réactions Chimiques
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated anthraquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chlorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene involves its interaction with molecular targets through its chlorinated aromatic structure. The extensive chlorination enhances its reactivity and ability to form stable complexes with various biomolecules. This interaction can disrupt cellular processes, leading to its potential use in antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be compared with other chlorinated anthracenes, such as:
1,2,3,4,5,6,7,8-Octachloroanthracene: This compound has chlorine atoms directly attached to the anthracene ring, leading to different reactivity and applications.
1,2,3,4,5,6,7,8-Octamethylanthracene: The precursor to this compound, it has methyl groups instead of dichloromethyl groups, resulting in distinct chemical properties.
Propriétés
Numéro CAS |
112947-60-1 |
|---|---|
Formule moléculaire |
C22H10Cl16 |
Poids moléculaire |
841.5 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octakis(dichloromethyl)anthracene |
InChI |
InChI=1S/C22H10Cl16/c23-15(24)7-3-1-4-6(2-5(3)9(17(27)28)13(21(35)36)11(7)19(31)32)10(18(29)30)14(22(37)38)12(20(33)34)8(4)16(25)26/h1-2,15-22H |
Clé InChI |
LIDFSJWNUZOPLN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC3=C1C(=C(C(=C3C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(=C(C(=C2C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


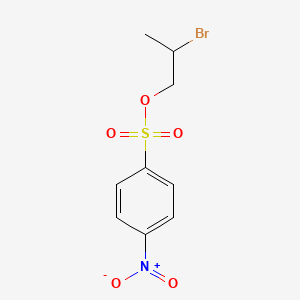
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)

![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)
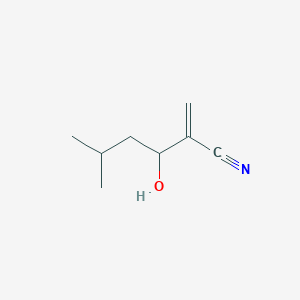
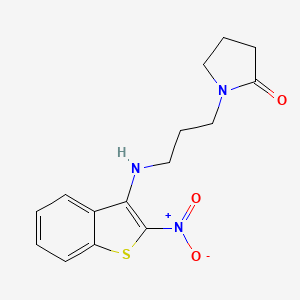
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

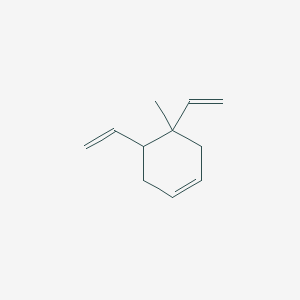
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
